(2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
CAS No.: 1327185-39-6
Cat. No.: VC11857203
Molecular Formula: C21H17BrF2N2O3
Molecular Weight: 463.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327185-39-6 |
|---|---|
| Molecular Formula | C21H17BrF2N2O3 |
| Molecular Weight | 463.3 g/mol |
| IUPAC Name | 6-bromo-2-(3,4-difluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H17BrF2N2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-14-4-5-17(23)18(24)10-14/h3-6,8-10,15H,1-2,7,11H2,(H,25,27) |
| Standard InChI Key | NEMXIXBIQVCTTK-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC(=C(C=C4)F)F |
| Canonical SMILES | C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC(=C(C=C4)F)F |
Introduction
(2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound featuring a chromene backbone, which is a common structure in various biologically active molecules. This compound is characterized by the presence of a bromo substituent at the 6-position, an imino group derived from a 3,4-difluorophenyl moiety, and an oxolan-2-ylmethyl group attached to the nitrogen atom of the carboxamide functionality. The molecular formula of this compound is not explicitly provided in the search results, but similar compounds suggest it would be in the range of C19H15BrF2N2O3, with a molecular weight of approximately 462.3 g/mol, based on related structures .
Synthesis and Chemical Reactivity
The synthesis of (2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves several steps, including the formation of the chromene backbone and the introduction of the imino and carboxamide functionalities. These steps often require specific conditions such as controlled temperature, solvent selection, and reaction time to achieve optimal yields.
The compound's chemical reactivity is influenced by its functional groups, allowing it to participate in various reactions that can modify its structure to enhance efficacy or reduce toxicity in medicinal applications.
Potential Biological Activities
Compounds with similar structures to (2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide have been reported to exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique combination of halogenated substituents and functional groups in this compound may provide distinct pharmacological profiles compared to other chromene derivatives.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-chromone | Bromine at 6-position | Anticancer, anti-inflammatory |
| 4-Fluoroaniline | Fluorinated aromatic amine | Antimicrobial |
| N-Acetyl-chromene | Acetamido group on chromene backbone | Antioxidant |
Research Findings and Future Directions
Quantitative structure-activity relationship (QSAR) models could be employed to predict the biological activity of this compound based on its chemical structure. Interaction studies with enzymes or receptors would provide valuable insights into its mechanism of action.
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